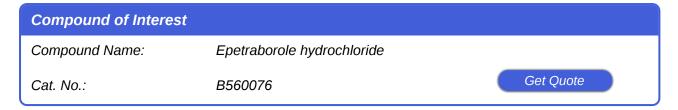


Application Notes and Protocols for Epetraborole Hydrochloride MIC Determination Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride is a novel, broad-spectrum antimicrobial agent belonging to the benzoxaborole class. Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By forming a stable adduct with tRNALeu in the editing site of LeuRS, epetraborole effectively halts the addition of leucine into newly forming polypeptide chains, leading to the cessation of microbial growth. While extensively studied for its antibacterial and antimycobacterial properties, its potential as an antifungal agent is an area of growing interest. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of **epetraborole hydrochloride** against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action

Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis. Epetraborole's boron atom forms a covalent adduct with the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme.



This prevents the tRNALeu from being charged with leucine at the aminoacylation site, thereby inhibiting protein synthesis and arresting cell growth.[1][2]

Data Presentation: Epetraborole Hydrochloride MIC Values

Due to the primary focus of published research on the antibacterial and antimycobacterial activity of epetraborole, comprehensive MIC data against a wide range of fungal species is limited. The following table summarizes available MIC data for epetraborole against various microorganisms to provide a comparative perspective. Researchers are encouraged to use the protocols herein to determine specific MIC values for their fungal isolates of interest.

| Microorganism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference(s) |
|---|---------------|---------------|----------------------|--------------|
| Mycobacterium abscessus | 0.06 | 0.12 | 0.03 - 0.25 | [3][4] |
| Mycobacterium avium complex (MAC) | 2 | 8 | 0.25 - 8 | [5][6] |
| Burkholderia pseudomallei | N/A | N/A | 1 - >32 | [7] |
| Candida albicans (AN2690 - a benzoxaborole) | N/A | N/A | N/A | [8] |
| Aspergillus fumigatus (AN2690) | N/A | N/A | N/A | [8] |

N/A: Not Available in the reviewed literature for Epetraborole. Data for other benzoxaboroles like AN2690 (tavaborole) against fungi suggest potential activity, but specific MIC values for epetraborole are needed.

Experimental Protocols



The following are detailed protocols for determining the MIC of **epetraborole hydrochloride** against yeasts and molds, adapted from the CLSI M27 and M38 guidelines.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida species)

This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10][11]

Materials:

- Epetraborole hydrochloride powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
- Sterile 96-well, U-bottom microtiter plates
- Spectrophotometer or microplate reader (optional, for turbidimetric reading)
- Sterile saline (0.85%)
- · Vortex mixer
- Micropipettes and sterile tips
- Yeast isolates (e.g., Candida albicans, Candida glabrata)
- Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

• Preparation of Epetraborole Stock Solution:



- Prepare a stock solution of epetraborole hydrochloride in DMSO at a concentration of 1.6 mg/mL (or a 100x multiple of the highest desired final concentration).
- Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest final concentration to be tested.
- Preparation of Microtiter Plates:
 - $\circ~$ Dispense 100 μL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
 - Add 200 μL of the working epetraborole solution to well 1.
 - Perform serial twofold dilutions by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well 2 to well 3, and so on, up to well 10. Discard 100 μL from well 10.
 - Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
- Inoculum Preparation:
 - Subculture yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 90%) or a Wickerham card. This corresponds to approximately 1-5 x 106 CFU/mL.
 - \circ Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
- Inoculation and Incubation:
 - o Inoculate each well (except the sterility control) with 100 μ L of the final inoculum suspension. The final volume in each well will be 200 μ L.



- Seal the plates or place them in a humidified chamber to prevent evaporation.
- Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is the lowest concentration of epetraborole that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
 - The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus species)

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi.

Materials:

- Same as for the yeast protocol, with the following modifications:
 - Mold isolates (e.g., Aspergillus fumigatus, Aspergillus flavus)
 - Potato dextrose agar for mold culture
 - Sterile, tween-containing saline (e.g., 0.05% Tween 20) to aid in spore dispersal

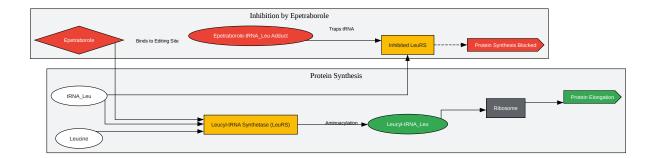
Procedure:

- Drug and Plate Preparation:
 - Follow the same procedure as for the yeast protocol to prepare the epetraborole dilutions in the microtiter plates.
- Inoculum Preparation:
 - Culture the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed.



- Harvest the conidia by flooding the agar surface with sterile, tween-containing saline and gently scraping the surface with a sterile loop.
- Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
- Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration in the wells of 0.4-5 x 104 CFU/mL. This can be achieved by counting with a hemocytometer and then diluting appropriately in RPMI-1640 medium.
- Inoculation, Incubation, and MIC Determination:
 - Follow the same steps for inoculation, incubation (48-72 hours at 35°C), and MIC determination as described for the yeast protocol. The MIC for molds is typically defined as the lowest concentration that shows 100% inhibition of growth.

Visualizations Signaling Pathway of Epetraborole Action

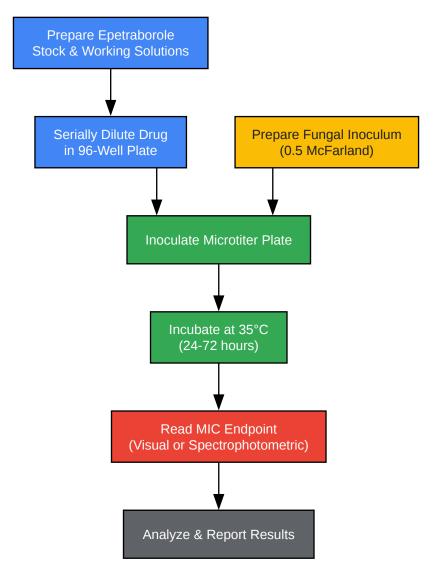


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Caption: Mechanism of Epetraborole action on protein synthesis.

Experimental Workflow for MIC Determination



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Caption: Broth microdilution workflow for MIC determination.

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